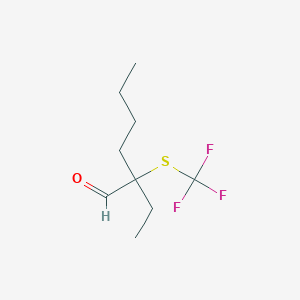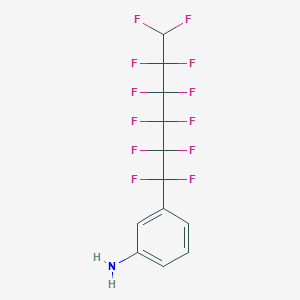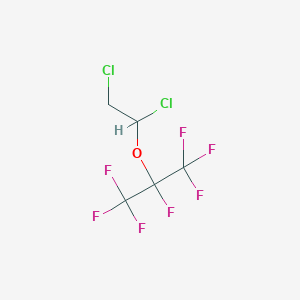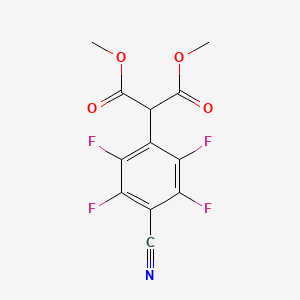
(2,3,5,6-Tetrafluoro-4-cyanophenyl)malonic acid dimethyl ester; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,5,6-Tetrafluoro-4-cyanophenyl)malonic acid dimethyl ester; 98% (hereafter referred to as TF-CPME) is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and non-toxic compound that is used as a reagent in organic syntheses and as a catalyst in various biochemical and physiological processes. TF-CPME has been studied extensively in the past few decades due to its unique properties and potential applications in a variety of fields.
作用機序
The mechanism of action of TF-CPME is not fully understood. However, it is believed to act as a catalyst in biochemical and physiological processes by facilitating the formation of reactive intermediates. TF-CPME is also believed to act as an inhibitor of certain enzymes, which may be responsible for its ability to modulate the activity of certain biochemical pathways.
Biochemical and Physiological Effects
TF-CPME has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain biochemical pathways, including the synthesis of proteins, lipids, and carbohydrates. In addition, TF-CPME has been shown to inhibit the activity of certain enzymes, which may be responsible for its ability to modulate the activity of certain biochemical pathways.
実験室実験の利点と制限
The use of TF-CPME in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a non-toxic compound that is easily synthesized and can be used in a variety of biochemical and physiological processes. However, TF-CPME is a relatively expensive compound and is not widely available, which can be a limitation for some laboratory experiments. In addition, TF-CPME is sensitive to light and oxygen, which can affect its stability and activity.
将来の方向性
The use of TF-CPME in scientific research is still in its early stages, and there are many potential future directions for the compound. One possible direction is the development of new materials and pharmaceuticals based on TF-CPME. In addition, further research could be conducted to explore the effects of TF-CPME on biochemical pathways, as well as its potential applications in biotechnology and medicine. Finally, further research could be conducted to explore the potential of TF-CPME as a catalyst in organic syntheses and as a building block in the synthesis of other organic compounds.
合成法
TF-CPME can be synthesized using a variety of methods, including direct synthesis, condensation, and Grignard reaction. The direct synthesis method involves the reaction of 4-cyanophenylmalonic acid dimethyl ester with 2,3,5,6-tetrafluorobenzene in the presence of a base. The condensation method involves the reaction of 4-cyanophenylmalonic acid dimethyl ester with 2,3,5,6-tetrafluorobenzaldehyde in the presence of a base. The Grignard reaction involves the reaction of 4-cyanophenylmalonic acid dimethyl ester with 2,3,5,6-tetrafluorobenzylmagnesium bromide in the presence of a base.
科学的研究の応用
TF-CPME has a variety of applications in scientific research. It has been used as a reagent in organic syntheses, as a catalyst in biochemical and physiological processes, and as a building block in the synthesis of other organic compounds. In addition, TF-CPME has been used in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials.
特性
IUPAC Name |
dimethyl 2-(4-cyano-2,3,5,6-tetrafluorophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO4/c1-20-11(18)6(12(19)21-2)5-9(15)7(13)4(3-17)8(14)10(5)16/h6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZPNLLZEYSXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=C(C(=C1F)F)C#N)F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

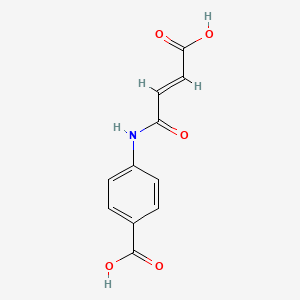


![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)
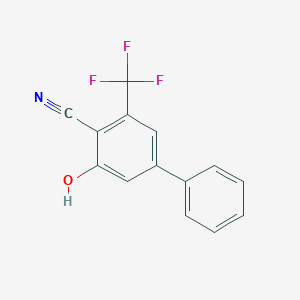

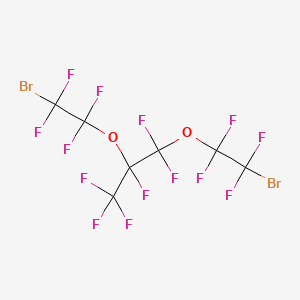
![[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97%](/img/structure/B6342546.png)
